Product packaging for 2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde(Cat. No.:CAS No. 132997-94-5)

2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde

Cat. No.: B1651701
CAS No.: 132997-94-5
M. Wt: 162.18 g/mol
InChI Key: IGENRCKJLAQXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde (CAS 132997-94-5) is a specialized chemical compound with the molecular formula C7H14O4 and a molecular weight of 162.18 g/mol . This compound is characterized by a reactive aldehyde terminal group linked to a polyether chain, making it a valuable bifunctional building block in organic and polymer chemistry. The polyether segment, consisting of methoxy and ethoxy units, imparts potential solubility in a range of solvents and can confer favorable physicochemical properties to resulting materials. Researchers primarily utilize this aldehyde in conjugation chemistry, such as forming Schiff bases with amines, and as a versatile synthon for synthesizing more complex structures like crown ethers, functionalized polymers, or dendrimers. Its structure suggests potential application in the development of specialty surfactants, ligands for metal complexes, and as a key intermediate in pharmaceutical and materials science research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Proper handling procedures should be followed. It is recommended to store this compound under an inert atmosphere and in a freezer, preferably at temperatures under -20°C, to maintain its stability and purity . The available safety information indicates it may cause skin and eye irritation and may be harmful if inhaled .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O4 B1651701 2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde CAS No. 132997-94-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-9-4-5-11-7-6-10-3-2-8/h2H,3-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGENRCKJLAQXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442347
Record name Acetaldehyde, [2-(2-methoxyethoxy)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132997-94-5
Record name Acetaldehyde, [2-(2-methoxyethoxy)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 2 2 Methoxyethoxy Ethoxy Acetaldehyde

Historical Development of Synthetic Routes to Oligo(ethylene glycol) Terminated Aldehydes

The foundational work for producing simple alkoxy acetaldehydes dates back to the early 20th century. One of the pioneering methods involved the catalytic dehydrogenation of the corresponding primary alcohols. For instance, a 1939 patent described the synthesis of methoxyacetaldehyde (B81698) by passing the vapors of the monomethyl ether of ethylene (B1197577) glycol over a reduced copper catalyst. google.com This process was conducted at temperatures ranging from 300°C to 425°C under atmospheric pressure. google.com The catalyst itself was often supported on materials like silica (B1680970) gel or porous stone chips, sometimes promoted with other metals like chromium. google.com These early vapor-phase oxidation methods laid the groundwork for the conversion of larger, functionalized alcohols, including those with oligo(ethylene glycol) chains.

Contemporary Synthetic Strategies for 2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde

Modern synthetic chemistry offers more refined and higher-yielding methods for the preparation of this compound. These strategies provide greater control over the reaction and easier purification of the final product.

The most direct and common contemporary route to this compound is the selective oxidation of its corresponding alcohol precursor, 2-[2-(2-Methoxyethoxy)ethoxy]ethanol. nist.govepa.gov The challenge lies in preventing over-oxidation to the corresponding carboxylic acid, 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid. To achieve this, mild and selective oxidizing agents are employed.

A general and effective method involves the use of reagents specifically designed for the conversion of primary alcohols to aldehydes. Research into the synthesis of various methoxypoly(ethylene glycol) (mPEG)-aldehydes has highlighted the efficacy of such mild oxidation reactions. researchgate.net While a wide array of oxidants exists, those that operate under neutral or near-neutral conditions are often preferred to avoid degradation of the polyether chain. researchgate.net

Table 1: Comparison of Oxidation Reagents for Alcohol to Aldehyde Conversion

Oxidizing Agent/System Typical Conditions Advantages Disadvantages
Pyridinium chlorochromate (PCC) Dichloromethane (DCM) as solvent, room temperature High selectivity for aldehydes, commercially available Chromium waste is toxic
Swern Oxidation (DMSO, oxalyl chloride, triethylamine) Cryogenic temperatures (-78°C), anhydrous conditions High yields, mild conditions Requires careful temperature control, produces foul-smelling dimethyl sulfide
Dess-Martin Periodinane (DMP) DCM as solvent, room temperature Mild, neutral conditions, high yields Reagent is shock-sensitive, expensive

Multi-step syntheses allow for the construction of the target molecule from simpler, more readily available starting materials. chemicalforums.comlibretexts.org For oligo(ethylene glycol) derivatives, this often involves building the ether chain and then introducing the aldehyde functionality. researchgate.netnih.gov

One conceptual multi-step approach could involve:

Chain Elongation: Starting with a protected acetaldehyde (B116499) equivalent, such as 2-bromoacetaldehyde diethyl acetal (B89532).

Etherification: Reacting this protected unit with the sodium salt of diethylene glycol monomethyl ether.

Deprotection: Hydrolysis of the acetal group under acidic conditions to liberate the final aldehyde.

This method provides versatility, allowing for the synthesis of various oligo(ethylene glycol) aldehydes by choosing the appropriate glycol starting material. The synthesis of related functionalized oligo(ethylene glycols) often employs carbodiimide (B86325) coupling reactions to link different fragments together. nih.govnih.gov

Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing waste and reaction time. whiterose.ac.ukresearchgate.net For the oxidative conversion of 2-[2-(2-methoxyethoxy)ethoxy]ethanol, key variables include the choice of catalyst and solvent, reaction temperature, and the molar ratio of reactants. researchgate.netresearchgate.net For instance, in catalytic dehydrogenation processes, the composition of the catalyst (e.g., the ratio of copper to a promoter metal) and the reaction temperature directly influence conversion efficiency and selectivity towards the aldehyde. google.com

In modern flow chemistry, automated systems using Bayesian optimization algorithms can rapidly screen a wide range of conditions (temperature, flow rate, reagent stoichiometry) to identify the optimal parameters for a given transformation, leading to higher yields and greener synthetic processes. whiterose.ac.uk The development of efficient catalysts, such as supported metal oxides, is an active area of research aimed at improving the economic and ecological viability of aldehyde synthesis. researchgate.netosti.gov

Mechanistic Studies of this compound Formation

The mechanism of formation is intrinsically linked to the synthetic method employed. For the widely used oxidative conversion of the precursor alcohol, the mechanism depends on the specific oxidant.

Chromium-based oxidants (e.g., PCC): The reaction proceeds through the formation of a chromate (B82759) ester intermediate. The rate-determining step is typically the abstraction of the α-proton by a base (such as pyridine), leading to the collapse of the intermediate via an E2-like elimination to form the aldehyde and a reduced chromium species.

Swern Oxidation: The alcohol first reacts with dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride to form an alkoxysulfonium salt. A hindered base, like triethylamine, then removes the α-proton, inducing an intramolecular elimination pathway (Sommer-Hauser rearrangement) to yield the aldehyde, dimethyl sulfide, and carbon dioxide.

Catalytic Dehydrogenation: In heterogeneous catalysis over metal surfaces like copper, the alcohol adsorbs onto the catalyst surface to form an alkoxide intermediate. osti.gov The rate-determining step is often the cleavage of the C-H bond on the carbon bearing the oxygen, followed by desorption of the aldehyde product. osti.gov

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Products

The purification of this compound and its synthetic intermediates requires techniques capable of separating polar, non-volatile compounds from starting materials and byproducts.

Distillation: For related, more volatile aldehydes, extractive distillation has been employed. google.comgoogle.com This involves adding a solvent (like water) to alter the relative volatilities of the components, allowing for separation. google.com Given the boiling point of the precursor alcohol (249.2°C), vacuum distillation is necessary to purify both the starting material and the final aldehyde product to prevent thermal decomposition. psu.edu

Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analytical assessment of purity and for preparative-scale purification of polar compounds. rsc.org Using a reversed-phase column (e.g., C18), a gradient of solvents (such as water and acetonitrile) can effectively separate the target aldehyde from the unreacted alcohol and any carboxylic acid byproduct. rsc.org Column chromatography using silica gel is also a standard laboratory technique for purification.

Precipitation and Extraction: In some multi-step syntheses, intermediates or the final product can be isolated by precipitation from a solution by adding a non-solvent. rsc.org Liquid-liquid extraction is also a fundamental technique used during the workup of many reactions to remove water-soluble or organic-soluble impurities.

Table 2: Purification Techniques for Oligo(ethylene glycol) Aldehydes

Technique Principle Application Reference
Vacuum Distillation Separation based on boiling points at reduced pressure. Purification of the precursor alcohol and potentially the final aldehyde. psu.edu
Extractive Distillation Addition of a solvent to modify relative volatility of components. Purification of similar, more volatile aldehydes. google.comgoogle.com
Preparative HPLC Separation based on differential partitioning between a mobile and stationary phase. High-purity isolation of the final product and intermediates. rsc.org
Column Chromatography Adsorption chromatography, typically on silica gel or alumina (B75360). Standard laboratory-scale purification.

Reactivity and Reaction Mechanisms of 2 2 2 Methoxyethoxy Ethoxy Acetaldehyde

Electrophilic Reactivity Profile of the Acetaldehyde (B116499) Group

The core of 2-[2-(2-methoxyethoxy)ethoxy]acetaldehyde's reactivity lies in the electronic structure of its carbonyl group (C=O). Due to the significant difference in electronegativity between the carbon and oxygen atoms, the carbon-oxygen double bond is highly polarized. The oxygen atom, being more electronegative, draws electron density away from the carbon atom, resulting in a partial negative charge (δ-) on the oxygen and a substantial partial positive charge (δ+) on the carbonyl carbon. This electron-deficient carbon atom is a prime electrophilic site, making it highly susceptible to attack by nucleophiles (electron-rich species).

The general reactivity of aldehydes is greater than that of ketones in nucleophilic addition reactions for both steric and electronic reasons.

Electronic Effects: The carbonyl carbon in an aldehyde is bonded to one alkyl group and one hydrogen atom. In contrast, a ketone's carbonyl carbon is bonded to two alkyl groups. Alkyl groups are electron-donating, which helps to stabilize the partial positive charge on the carbonyl carbon, thus reducing its electrophilicity. Since this compound has only one substituent (the ether chain) attached to the carbonyl carbon, it is more reactive than a comparable ketone.

Steric Effects: The single substituent and the small hydrogen atom attached to the aldehyde carbonyl group present less steric hindrance to an incoming nucleophile compared to the two, often bulkier, alkyl groups of a ketone. This makes the electrophilic carbon of this compound more accessible to nucleophilic attack.

Acid catalysis can further enhance the electrophilicity of the carbonyl group. Protonation of the carbonyl oxygen by an acid makes the carbonyl carbon an even more potent electrophile, thereby facilitating reactions with weak nucleophiles.

Nucleophilic Addition Reactions of this compound

The most characteristic reaction of aldehydes is nucleophilic addition, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the rehybridization of the carbon from sp² to sp³ and the formation of a tetrahedral intermediate.

This compound readily reacts with primary amines (R-NH₂) and hydrazine (B178648) derivatives (such as hydrazine itself, H₂N-NH₂) to form imines (Schiff bases) and hydrazones, respectively. These reactions are typically condensation reactions, involving nucleophilic addition to the carbonyl group followed by the elimination of a water molecule. The mechanism generally proceeds via a carbinolamine intermediate. While the reaction can proceed without a catalyst, it is often catalyzed by a small amount of acid to facilitate the dehydration step.

Imine Formation: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

Hydrazone Formation: R-CHO + H₂N-NHR' ⇌ R-CH=N-NHR' + H₂O

The formation of these C=N double bonds is a reversible process. The equilibrium can be driven toward the product by removing the water formed during the reaction.

Table 1: Formation of Imines and Hydrazones from this compound
ReactantProduct ClassGeneral Product Structure
Primary Amine (R'-NH₂)Imine (Schiff Base)CH₃O(CH₂CH₂O)₂CH₂CH=NR'
Hydrazine (H₂NNH₂)HydrazoneCH₃O(CH₂CH₂O)₂CH₂CH=NNH₂
Hydroxylamine (NH₂OH)OximeCH₃O(CH₂CH₂O)₂CH₂CH=NOH
Semicarbazide (H₂NNHCONH₂)SemicarbazoneCH₃O(CH₂CH₂O)₂CH₂CH=NNHCONH₂

In the presence of alcohols and typically an acid catalyst, this compound undergoes nucleophilic addition to form hemiacetals. A hemiacetal contains both a hydroxyl (-OH) and an alkoxy (-OR) group attached to the same carbon atom. This reaction is reversible, and the hemiacetal is often an unstable intermediate that exists in equilibrium with the starting aldehyde and alcohol.

The mechanism involves the protonation of the carbonyl oxygen, which activates the aldehyde, followed by the nucleophilic attack of an alcohol molecule. Deprotonation of the resulting intermediate yields the hemiacetal.

If an excess of the alcohol is used, the reaction can proceed further. The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). Subsequent elimination of water forms a resonance-stabilized oxonium ion, which is then attacked by a second molecule of alcohol. Deprotonation yields a stable acetal (B89532), a compound with two alkoxy groups on the same carbon. The formation of an acetal is also reversible and requires the removal of water to drive the equilibrium to the product side.

Reaction with diols, such as ethylene (B1197577) glycol, in the presence of an acid catalyst leads to the formation of stable five-membered cyclic acetals.

Table 2: Hemiacetal and Acetal Formation from this compound
Alcohol Reactant

Oxidation and Reduction Chemistry of this compound

The aldehyde functional group in this compound is a key site for chemical transformations, readily participating in both oxidation and reduction reactions. These conversions are fundamental in synthetic chemistry for accessing the corresponding carboxylic acid and alcohol derivatives, which are valuable intermediates in various applications.

The oxidation of this compound to its corresponding carboxylic acid, 2-[2-(2-methoxyethoxy)ethoxy]acetic acid, is a common and efficient transformation. This can be achieved using a variety of oxidizing agents, ranging from stoichiometric reagents to catalytic systems that utilize a terminal oxidant.

More modern and milder methods often employ catalytic systems to avoid the use of heavy metals in stoichiometric amounts. For instance, noble metal catalysts such as platinum or palladium on a carbon support can effectively catalyze the oxidation of ethoxylated alcohols and, by extension, aldehydes, using oxygen or air as the terminal oxidant in an aqueous alkaline solution. csic.esresearchgate.net This approach is considered environmentally benign and can provide high yields without degrading the ethylene glycol chain. csic.esresearchgate.net Other catalytic systems, such as CrO₃ (catalytic) with periodic acid (H₅IO₆) as the co-oxidant, have also proven effective for the clean oxidation of aldehydes to carboxylic acids in excellent yields. organic-chemistry.org

Table 1: Representative Oxidation Methods for Aldehydes
Oxidizing SystemReagent TypeGeneral ConditionsTypical YieldReference
K₂Cr₂O₇ / H₂SO₄StoichiometricAqueous acid, heatGood to High libretexts.org
CrO₃ (cat.) / H₅IO₆CatalyticAcetonitrile, room temperatureExcellent organic-chemistry.org
Pd/C or Pt/C / O₂CatalyticAqueous base (e.g., NaOH)>90% csic.esresearchgate.net

The selective reduction of the aldehyde group in this compound yields the primary alcohol, 2-[2-(2-methoxyethoxy)ethoxy]ethanol. This transformation is typically accomplished with high chemoselectivity using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is the most common and convenient reagent for this purpose. masterorganicchemistry.comchemguide.co.uk It is a mild reducing agent that selectively reduces aldehydes and ketones while leaving other functional groups like esters and amides intact. masterorganicchemistry.comyoutube.com The reaction is usually carried out in a protic solvent such as methanol (B129727) or ethanol (B145695). chemguide.co.uk

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. libretexts.org This initial step forms a tetracoordinate borate (B1201080) ester intermediate. Subsequent protonation of the resulting alkoxide by the solvent (or during an aqueous workup) liberates the final alcohol product, 2-[2-(2-methoxyethoxy)ethoxy]ethanol. masterorganicchemistry.comlibretexts.org

Table 2: Common Conditions for Aldehyde Reduction
Reducing AgentSolventWorkupSelectivityReference
Sodium Borohydride (NaBH₄)Methanol, Ethanol, or WaterAqueous acid or simply boiling with waterHigh for aldehydes and ketones masterorganicchemistry.comchemguide.co.uk

Exploitation of this compound in Wittig and Related Olefination Reactions

Carbonyl olefination reactions are powerful tools for forming carbon-carbon double bonds, and this compound serves as an excellent electrophilic partner in these transformations. The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are the most prominent examples. organic-chemistry.orgconicet.gov.ar

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent), which is typically prepared by deprotonating a phosphonium (B103445) salt with a strong base. wikipedia.orglibretexts.org The reaction of this compound with a Wittig reagent proceeds through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate. wikipedia.orgudel.edu This intermediate then collapses in a syn-elimination to yield the desired alkene and triphenylphosphine (B44618) oxide. The formation of the very strong phosphorus-oxygen double bond is the thermodynamic driving force for the reaction. udel.edutotal-synthesis.com The stereochemical outcome (E- or Z-alkene) is highly dependent on the nature of the substituents on the ylide; non-stabilized ylides generally favor the Z-alkene, while stabilized ylides favor the E-alkene. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, generated by deprotonating a phosphonate ester. wikipedia.orgyoutube.com These carbanions are generally more nucleophilic than the corresponding Wittig ylides. wikipedia.org When this compound is treated with a phosphonate carbanion, an alkene is formed, and the byproduct is a water-soluble dialkyl phosphate (B84403) salt, which is easily removed during workup. wikipedia.org A significant advantage of the HWE reaction is that it predominantly yields the (E)-alkene, often with high stereoselectivity. wikipedia.orgnrochemistry.com

Table 3: Comparison of Wittig and HWE Reactions for Aldehyde Olefination
ReactionPhosphorus ReagentKey IntermediatePrimary ByproductTypical StereoselectivityReference
Wittig ReactionPhosphonium Ylide (Ph₃P=CHR)OxaphosphetaneTriphenylphosphine oxide (Ph₃P=O)(Z)-alkene for non-stabilized ylides organic-chemistry.orgwikipedia.org
Horner-Wadsworth-Emmons (HWE)Phosphonate Carbanion ((RO)₂P(O)CHR⁻)OxaphosphetaneDialkyl phosphate salt ((RO)₂PO₂⁻)(E)-alkene wikipedia.orgnrochemistry.com

Derivatization and Chemical Functionalization of 2 2 2 Methoxyethoxy Ethoxy Acetaldehyde

Synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]ethylamines

The conversion of 2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde to its corresponding primary, secondary, or tertiary amines is most commonly achieved through reductive amination. wikipedia.orgorganicreactions.org This one-pot reaction involves the initial reaction of the aldehyde with an amine (ammonia for a primary amine, a primary amine for a secondary amine, or a secondary amine for a tertiary amine) to form an intermediate imine or iminium ion. wikipedia.orglibretexts.org This intermediate is then reduced in situ to the stable amine product. wikipedia.orgmasterorganicchemistry.com The equilibrium is driven towards the product by the reduction step. wikipedia.org

The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com Mild reducing agents are therefore preferred. The reaction is typically performed under neutral or weakly acidic conditions to facilitate imine formation. wikipedia.orgyoutube.com

Key steps in the synthesis include:

Formation of a hemiaminal by the nucleophilic attack of the amine on the carbonyl carbon.

Dehydration of the hemiaminal to form an imine (or enamine) intermediate.

Reduction of the imine by a hydride-based reducing agent to yield the final amine. wikipedia.org

Reagent ClassSpecific ReagentTypical ConditionsNotes
Borohydride (B1222165) Reagents Sodium cyanoborohydride (NaBH₃CN)Methanol (B129727) or Ethanol (B145695), pH 4-6Highly selective for imines over aldehydes; toxic cyanide byproduct. libretexts.orgmasterorganicchemistry.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Milder and less toxic than NaBH₃CN; does not require pH control. masterorganicchemistry.com
Sodium borohydride (NaBH₄)Methanol or EthanolCan reduce both aldehydes and imines; often requires sequential addition after imine formation. masterorganicchemistry.com
Catalytic Hydrogenation Hydrogen gas (H₂) with a metal catalystPalladium (Pd/C), Platinum (PtO₂), or Raney NickelHigh pressure and temperature may be required; can reduce other functional groups.

For example, reacting this compound with ammonia (B1221849) in the presence of a suitable reducing agent like sodium cyanoborohydride would yield 2-[2-(2-Methoxyethoxy)ethoxy]ethylamine. chemicalbook.com This amine itself is a useful intermediate, often used as a hydrophilic spacer in the synthesis of PROTACs and antibody-drug conjugates (ADCs). chemicalbook.com

Preparation of 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid and its Esters

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid. sigmaaldrich.comsigmaaldrich.com This transformation is a fundamental process in organic synthesis, and various oxidizing agents can be employed.

Common methods for the oxidation of aldehydes to carboxylic acids include:

Jones Oxidation: Using chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone.

Tollens' Reagent: Employing silver nitrate (B79036) in an ammonia solution, which is a mild method often used as a qualitative test for aldehydes.

Potassium Permanganate (KMnO₄): A strong oxidizing agent that is effective but can sometimes lead to over-oxidation if not controlled.

Sodium Chlorite (NaClO₂): A mild and selective oxidant, often used with a chlorine scavenger like 2-methyl-2-butene.

An alternative synthetic route to 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid involves the oxidation of 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile. google.com In this method, the nitrile is treated with an oxidant such as sodium hypochlorite (B82951) ("clorox") or sodium hypobromite (B1234621) at elevated temperatures, followed by acidification to yield the final product. google.com

Oxidizing AgentTypical ConditionsSelectivity
Jones Reagent (CrO₃/H₂SO₄)Acetone, 0°C to room temperatureStrong, can oxidize primary alcohols
Potassium Permanganate (KMnO₄)Basic or acidic solution, often heatedStrong, can cleave other bonds
Sodium Hypochlorite (from nitrile)Aqueous solution, 60-100°CSpecific to the nitrile hydrolysis/oxidation pathway. google.com
Pinnick Oxidation (NaClO₂)t-BuOH/H₂O, NaH₂PO₄, 2-methyl-2-buteneHigh, very selective for aldehydes

Once 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid is obtained, its corresponding esters can be synthesized through standard esterification methods. The most common of these is the Fischer esterification, which involves refluxing the carboxylic acid with an alcohol (e.g., ethanol to produce ethyl 2-[2-(2-methoxyethoxy)ethoxy]acetate) in the presence of a strong acid catalyst, such as sulfuric acid. orgsyn.org

Functionalization with Phosphonic Acid Moieties

The introduction of a phosphonic acid group creates a derivative with strong binding capabilities to metal oxide surfaces, making it useful in materials science for surface functionalization. researchgate.netexlibrisgroup.comnih.gov The synthesis of {2-[2-(2-methoxyethoxy)ethoxy]ethyl}phosphonic acid does not typically start from the aldehyde but rather from a corresponding haloalkane or alcohol derivative. researchgate.netexlibrisgroup.com

A common route is the Michaelis-Arbuzov reaction, where a trialkyl phosphite, such as triethyl phosphite, reacts with an alkyl halide (e.g., 1-bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane) to form a dialkyl phosphonate (B1237965) ester. This ester, {2-[2-(2-methoxyethoxy)ethoxy]ethyl}phosphonic acid diethyl ester, can then be hydrolyzed to the final phosphonic acid.

The hydrolysis of the phosphonate ester is a critical final step. A widely used method is the McKenna reaction, which involves a two-step process: nih.gov

Reaction with bromotrimethylsilane (B50905) (TMSBr) to form a silylated phosphonate intermediate.

Methanolysis of the intermediate to yield the phosphonic acid. nih.gov

This method is favored for its mild reaction conditions. nih.gov The resulting {2-[2-(2-methoxyethoxy)ethoxy]ethyl}phosphonic acid has been successfully used to functionalize cadmium selenide (B1212193) (CdSe) and hafnium oxide (HfO₂) nanocrystals. researchgate.netexlibrisgroup.com

Conjugation Strategies Employing the Aldehyde Functionality

The aldehyde group is a key functional handle for covalent conjugation to various biomolecules and surfaces. Its reactivity towards nucleophiles like amines and thiols allows for the formation of stable linkages under mild conditions.

Amine-Reactive Conjugation Methods

The primary strategy for conjugating this compound to molecules containing primary or secondary amines is reductive amination, as detailed in section 4.1. organicreactions.org In a conjugation context, the aldehyde is reacted with an amine-containing substrate (e.g., the lysine (B10760008) residues on a protein, an amino-modified surface, or a small molecule drug) in the presence of a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. masterorganicchemistry.com This process forms a stable secondary or tertiary amine bond, covalently linking the hydrophilic PEG-like chain to the target molecule. wikipedia.org This method is highly efficient and widely used in bioconjugation due to its specificity and the stability of the resulting C-N bond. masterorganicchemistry.com

Thiol-Reactive Conjugation Methods

Aldehydes can also react with thiol (sulfhydryl) groups, which are present in cysteine residues of proteins or can be introduced as functional groups on surfaces or molecules. The reaction of an aldehyde with a single thiol group results in the formation of an unstable hemithioacetal. However, a stable linkage can be achieved through the reaction with molecules containing specific thiol arrangements.

A common strategy involves reacting the aldehyde with a molecule containing a 1,2-aminothiol moiety (a cysteine residue at the N-terminus of a peptide, for example). This reaction proceeds via the rapid formation of a thiazolidine (B150603) ring, which is a stable five-membered heterocycle. This method provides a highly specific and stable linkage between the aldehyde-containing molecule and the thiol-containing target.

Alternatively, two thiol groups can react with the aldehyde to form a stable dithioacetal, though this generally requires harsher conditions than other conjugation methods.

Applications of 2 2 2 Methoxyethoxy Ethoxy Acetaldehyde in Polymer Science and Macromolecular Engineering

Monomer Utilization in Precision Polymer Synthesis

Precision polymer synthesis relies on controlled polymerization techniques to produce macromolecules with well-defined architectures, molecular weights, and functionalities. The unique combination of an aldehyde and an OEG chain in 2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde and its derivatives allows for its use in several advanced polymerization methods.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique known for its tolerance to a wide variety of functional groups and its ability to create polymers with complex architectures. amazonaws.com While not a typical monomer for ROMP itself, the this compound moiety can be incorporated into a strained cyclic olefin, such as norbornene, to create a functional monomer.

The polymerization of such a monomer would yield a polymer with pendant OEG chains terminating in an aldehyde group. This aldehyde is then available for post-polymerization modification, allowing for the covalent attachment of biomolecules, dyes, or other functional units. Alternatively, aldehyde end-groups can be introduced to ROMP polymers through specific termination reactions, providing a site for further chain modification. 20.210.105 This strategy is particularly useful for creating well-defined, functional materials for biomedical applications like surface coupling of antimicrobial polymers. nih.gov The power of ROMP lies in its ability to produce functional polymer films, where the side chains can be engineered to tune surface energy or to be converted into conductive polymers. amazonaws.comresearchgate.net

Conventional free radical polymerization is a widely used industrial process. However, the direct polymerization of vinyl monomers containing an unprotected aldehyde group is generally problematic due to the high reactivity of the aldehyde, which can interfere with the polymerization process through chain transfer or other side reactions.

A more common and effective strategy is to use a closely related and more stable monomer, such as 2-[2-(2-Methoxyethoxy)ethoxy]ethyl methacrylate (B99206) (MEO₂MA) or the corresponding acrylate (B77674). These monomers readily undergo free radical polymerization to produce polymers with the desired oligo(ethylene glycol) side chains. researchgate.netgoogle.com The polymerization can be initiated using thermal initiators or through redox reactions, which allow for polymerization under milder conditions. cmu.edu Research on the polymerization of MEO₂MA with molecular oxygen has shown the formation of water-soluble, thermoresponsive polyperoxides, highlighting the versatility of radical reactions involving this side chain. researchgate.net

Atom Transfer Radical Polymerization (ATRP) is a leading controlled/“living” radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers. core.ac.ukcmu.edu The methacrylate analogue of the title compound, MEO₂MA, is extensively used in ATRP. researchgate.netnih.gov

ATRP allows for the synthesis of well-defined homopolymers of MEO₂MA or block copolymers where a MEO₂MA block is combined with another polymer block, such as polystyrene or poly(methyl methacrylate). researchgate.netnih.govcmu.edu For instance, a polystyrene macroinitiator can be used to initiate the polymerization of MEO₂MA to form a diblock copolymer. nih.gov This approach combines the properties of each block, leading to materials that can self-assemble into complex nanostructures. The synthesis of block copolymers containing MEO₂MA is a key strategy for creating materials with tunable, stimuli-responsive behavior. researchgate.netresearchgate.net

Table 1: Examples of Controlled Radical Polymerization of OEG-Containing Monomers
Polymerization MethodMonomer(s)Key FindingsReference
ATRP2-(2-methoxyethoxy)ethyl methacrylate (MEO₂MA), tert-butyl acrylate (tBA)Synthesized thermo- and pH-responsive gradient and block copolymers. LCST could be adjusted by tBA proportion and pH. researchgate.net
ATRP2-(2-(2-azidoethyoxy)ethoxy)ethyl methacrylate (AzTEGMA)Achieved well-controlled polymerization at lower temperatures, enabling high-density "click" functionalization of the resulting polymer. researchgate.net
ATRPPoly(L-glutamic acid) initiator, 2-(2-(2-methoxyethoxy)ethoxy)ethyl methacrylateGrafted thermoresponsive polymer chains from a polypeptide backbone to create biocompatible, stimuli-responsive materials. researchgate.net
Photo-iniferter RAFTMethoxy (B1213986) oligo(ethylene glycol) methacrylate (MPEGMA), Alkoxy oligo(ethylene glycol) methacrylate (AOEGMA)Synthesized random and diblock copolymers under visible light, forming unimolecular or multimolecular micelles in water. mdpi.comsemanticscholar.org

Design and Synthesis of Stimuli-Responsive Polymeric Materials Incorporating Oligo(ethylene glycol) Moieties

Polymers containing oligo(ethylene glycol) side chains, such as those derived from MEO₂MA, are well known for their "smart" or stimuli-responsive behavior in aqueous solutions. These polymers often exhibit a Lower Critical Solution Temperature (LCST), meaning they are soluble in water at lower temperatures but become insoluble and phase-separate as the temperature is raised above a specific point.

This thermo-responsive behavior is due to the change in hydration state of the OEG chains. At low temperatures, the chains are hydrated and soluble. As the temperature increases, hydrogen bonds between the OEG units and water are disrupted, leading to chain collapse and aggregation. The precise LCST can be finely tuned by copolymerizing MEO₂MA with other monomers. sigmaaldrich.com For example, incorporating a hydrophobic comonomer will lower the LCST, while a hydrophilic or charged comonomer will increase it.

Furthermore, by incorporating ionizable groups, such as methacrylic acid, dual-responsive materials can be created that respond to both temperature and pH. researchgate.netrsc.org At low pH, the acidic groups are protonated and less hydrophilic, while at higher pH, they become ionized and highly hydrophilic, which can significantly raise or even eliminate the LCST. researchgate.netrsc.org This dual responsiveness is highly desirable for applications in drug delivery, where a material might need to respond to different physiological environments. nih.gov

Engineering of Poly(ethylene glycol)-like Topologies and Architectures

Poly(ethylene glycol) (PEG) is a gold-standard polymer in biomedicine due to its biocompatibility, protein resistance, and water solubility. sigmaaldrich.comnih.gov Monomers like MEO₂MA are used to create polymers that mimic the properties of PEG but with more complex and tunable architectures. sigmaaldrich.com

Using controlled polymerization techniques, various PEG-like topologies can be engineered. These include:

Linear Copolymers : As described previously, block copolymers can be synthesized to create amphiphilic structures that self-assemble. nih.gov

Branched or Graft Polymers (Polymer Brushes) : Monomers with OEG side chains can be polymerized to form a "bottlebrush" architecture, with a central polymer backbone and densely packed OEG side chains. sigmaaldrich.com These structures are highly effective at repelling protein adsorption. Graft copolymers can also be synthesized by growing OEG-MA polymer chains from a different polymer backbone, such as a polypeptide or a polysaccharide. researchgate.netnih.gov

Multi-arm PEGs : Multi-arm initiators can be used to grow several polymer chains outward from a central core, creating star-shaped polymers with a high density of functional groups at their periphery. sigmaaldrich.com

These architectures provide enhanced functionality compared to simple linear PEG, offering a higher density of side chains and different conformational structures, which are advantageous for applications in drug delivery and tissue engineering. sigmaaldrich.com

Crosslinking Agents and Network Formation within Polymeric Systems

The aldehyde group of this compound is a versatile functional handle for crosslinking polymer chains to form three-dimensional networks, or hydrogels. Aldehydes can react with various functional groups to form covalent bonds. For example, they readily react with primary amines to form an imine (Schiff base), a reaction commonly used to crosslink biopolymers like chitosan. nih.gov

This reactivity makes this compound a potential crosslinking agent for polymers containing amine groups (e.g., polylysine, polyethyleneimine) or other reactive functionalities like active methylene (B1212753) groups (e.g., in acetoacetylated polymers). google.comgoogle.com Unlike simple dialdehyde (B1249045) crosslinkers like glutaraldehyde, using this compound would introduce flexible, hydrophilic oligo(ethylene glycol) chains into the crosslinks. This can have several benefits:

Increased Hydrophilicity : The OEG chains would enhance the water-swelling capacity of the resulting hydrogel.

Flexibility : The flexible nature of the OEG spacer can improve the mechanical properties of the network.

The formation of such crosslinked networks is fundamental to the creation of materials like hydrogels for tissue engineering, solid rocket propellant binders, and water-resistant coatings. google.commdpi.com

Surface Modification of Polymeric Substrates using this compound Derivatives

The surface properties of polymeric materials play a critical role in their performance in a vast array of applications, from biomedical devices to advanced electronics. Modifying these surfaces to introduce specific functionalities can dramatically enhance their utility. Derivatives of this compound, which feature a reactive aldehyde group and a hydrophilic oligo(ethylene glycol) chain, are valuable agents for such modifications. This section explores the application of these derivatives in altering the surface characteristics of polymeric substrates, focusing on techniques that leverage the unique chemistry of the aldehyde and the physicochemical properties of the ethylene (B1197577) glycol repeats.

The primary strategy for immobilizing this compound and similar structures onto a polymer surface is through a "grafting to" approach. This method involves the covalent bonding of the pre-formed oligo(ethylene glycol) chain to a reactive polymer backbone. The aldehyde functionality of this compound is particularly effective for this purpose, as it readily reacts with primary amines on a polymer surface to form a stable Schiff base, which can be further reduced to a more stable secondary amine linkage. This covalent attachment ensures the long-term stability of the modified surface.

The modification process typically begins with the introduction of amine groups onto the polymer substrate. This can be achieved through various surface activation techniques, such as plasma treatment in an ammonia (B1221849) atmosphere or by grafting a polymer layer rich in amine functionalities. Once the surface is aminated, it is exposed to a solution containing the this compound derivative. The ensuing reaction covalently tethers the oligo(ethylene glycol) chains to the surface, creating a dense layer often referred to as a "polymer brush" when grafting density is high.

The presence of the 2-[2-(2-Methoxyethoxy)ethoxy] moiety profoundly alters the interfacial properties of the polymer. The ethylene glycol units are known for their ability to organize water molecules, creating a hydration layer that acts as a physical and energetic barrier to protein adsorption. This "stealth" property is a cornerstone of creating biocompatible and protein-resistant surfaces. Consequently, surfaces modified with these derivatives exhibit significantly enhanced hydrophilicity, which can be quantified by a decrease in the water contact angle.

The practical implications of such surface modifications are extensive. In the biomedical field, polymeric materials used for implants, drug delivery systems, and diagnostic tools can be rendered more biocompatible, reducing the foreign body response and improving in vivo performance. Furthermore, the prevention of non-specific protein adsorption is crucial for maintaining the activity of immobilized biomolecules in biosensors and for preventing biofouling on surfaces in contact with biological fluids.

The following table summarizes the expected changes in surface properties of a polymeric substrate upon modification with this compound derivatives, based on typical findings for oligo(ethylene glycol) surface grafting.

PropertyUnmodified PolymerModified Polymer
Surface Chemistry Typically hydrophobic (e.g., C-H, C-C bonds)Introduction of ether (C-O-C) and hydroxyl (-OH from hydration) functionalities
Water Contact Angle High (e.g., > 90°)Low (e.g., < 40°)
Protein Adsorption HighSignificantly Reduced
Biocompatibility Often low, can trigger immune responseSignificantly Improved

Detailed research findings have consistently demonstrated the efficacy of oligo(ethylene glycol) chains in mitigating biofouling. For instance, studies on surfaces modified with similar PEG-aldehydes have shown a dramatic reduction in the adsorption of proteins like fibrinogen and lysozyme. The extent of this reduction is often correlated with the grafting density of the oligo(ethylene glycol) chains.

A representative dataset illustrating the effect of grafting density on protein adsorption is presented below. While specific to a model system, these data reflect the general trend observed when modifying surfaces with short ethylene glycol chains like that in this compound.

Grafting Density (chains/nm²)Fibrinogen Adsorption (ng/cm²)Lysozyme Adsorption (ng/cm²)
0 (Unmodified)450300
0.1150100
0.35030
0.5< 10< 5

Integration of 2 2 2 Methoxyethoxy Ethoxy Acetaldehyde in Advanced Materials Science

Role in Nanoparticle Synthesis and Surface Stabilization

The oligo(ethylene glycol) moiety of 2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde and its derivatives plays a crucial role in the synthesis and stabilization of nanoparticles. This section explores its application in the creation of metallic nanoparticles and the surface modification of inorganic nanomaterials.

Derivatives of this compound, such as 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid, have been successfully employed as capping and stabilizing agents in the synthesis of metal nanoparticles. For instance, copper nano/microparticles have been produced through the thermal decomposition of various copper complexes, including bis(triphenylphosphine)copper(I) 2-(2-(2-methoxyethoxy)ethoxy)acetate nih.gov. In another study, bimetallic copper-silver (Cu-Ag) core-shell nanoparticles were synthesized by the reduction of copper 2-[2-(2-methoxyethoxy)ethoxy]acetate researchgate.net. The oligo(ethylene glycol) chains in these derivatives help to control the growth and prevent the agglomeration of the nanoparticles, leading to particles with well-defined sizes and shapes. The ether linkages can coordinate with the metal ions, influencing the nucleation and growth processes during the synthesis.

The use of ethylene (B1197577) glycol and its derivatives is a common strategy in the synthesis of silver nanoparticles. Ethylene glycol can act as both a solvent and a reducing agent, often in the presence of a stabilizer like polyvinylpyrrolidone (B124986) (PVP) rsc.orgnih.govresearchgate.netbhu.ac.in. The principles of using oligo(ethylene glycol) derivatives for nanoparticle synthesis are rooted in their ability to provide steric stabilization, preventing the nanoparticles from coming into close contact and aggregating.

Table 1: Examples of Metal Nanoparticle Synthesis Utilizing Derivatives of this compound

Nanoparticle TypeDerivative UsedSynthesis MethodRole of Derivative
Copper Nano/microparticlesbis(triphenylphosphine)copper(I) 2-(2-(2-methoxyethoxy)ethoxy)acetateThermal DecompositionCapping and Mild Reducing Agent
Bimetallic Cu-Ag Core-shellCopper 2-[2-(2-methoxyethoxy)ethoxy]acetateChemical ReductionStabilizing and Capping Agent

The surface properties of ceramic and metal oxide nanomaterials can be tailored for specific applications by modifying their surfaces with organic molecules. Derivatives of this compound, particularly 2-[2-(2-methoxyethoxy)ethoxy]acetic acid, have shown potential as surfactant modifiers for nanoparticles such as alumina (B75360) sigmaaldrich.cn. The carboxylate group of the acid can anchor to the surface of the metal oxide, while the oligo(ethylene glycol) chain extends into the surrounding medium, providing a hydrophilic and sterically-hindered surface. This type of surface modification can improve the dispersibility of the nanoparticles in various solvents and polymer matrices, which is crucial for their incorporation into functional materials mdpi.comresearchgate.net.

The covalent attachment of poly(ethylene glycol) (PEG) to nanoporous alumina surfaces has been shown to improve their non-fouling properties, which is important for applications in biosensors and biofiltration nih.gov. While this study used a PEG-silane coupling technique, the principle of using oligo(ethylene glycol) chains to create biocompatible and protein-resistant surfaces is directly applicable to the functionalization of nanomaterials with this compound and its derivatives. The aldehyde group can be used for covalent attachment to appropriately functionalized surfaces.

Development of Functional Coatings with Tailored Surface Properties

The unique properties of 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid, a derivative of the target compound, make it a valuable component in the development of advanced functional coatings. This organic acid is utilized in the synthesis of liquid crystal materials and other advanced display technologies nbinno.com. In these applications, the oligo(ethylene glycol) segment can influence the alignment and switching properties of the liquid crystals, while the carboxylic acid group provides a point of attachment to other molecules or surfaces. The ability to tailor the molecular structure of this compound allows for fine-tuning of the optical and electrical properties of the resulting coatings.

Applications in Specialized Ink and Printing Technologies for Advanced Materials

The formulation of specialized inks for printing advanced materials, such as in 3D inkjet printing, requires precise control over the ink's rheological properties and the stability of the dispersed functional components. 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid has been identified as a useful additive in the formulation of ceramic-filled inks sigmaaldrich.cn. In this context, it can act as a dispersant, preventing the agglomeration of the ceramic particles and ensuring the long-term stability of the ink. The oligo(ethylene glycol) chain can provide steric stabilization to the ceramic particles, while the carboxylic acid group can interact with the particle surfaces. This results in inks with improved printability and the ability to form high-quality, dense ceramic structures after printing and sintering.

Utilization in Organic Electronic and Optoelectronic Materials Development

The development of organic electronic and optoelectronic devices often relies on the precise control of molecular architecture to achieve desired electronic and optical properties nbinno.com. While direct applications of this compound are not widely reported in this specific context, its derivative, 2-[2-(2-methoxyethoxy)ethoxy]acetic acid, is noted for its role in the development of liquid crystal materials and advanced display technologies nbinno.com. These materials are integral components of many optoelectronic devices. The oligo(ethylene glycol) chain can influence the self-assembly and electronic properties of organic semiconductors, potentially leading to improved performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The aldehyde functionality of the parent compound offers a reactive handle for incorporation into more complex organic electronic materials.

Biomaterials Development Leveraging Oligo(ethylene glycol) Structures (focused on material design and properties)

The oligo(ethylene glycol) (OEG) structure is well-known for its hydrophilicity, biocompatibility, and ability to resist non-specific protein adsorption, often referred to as a "stealth" effect. These properties are highly desirable in the design of biomaterials for applications such as drug delivery and tissue engineering nsf.govrsc.org. OEG-functionalized polypeptides have emerged as a new class of biomaterials that combine the beneficial properties of PEG with the structural versatility of polypeptides nsf.govrsc.org. The synthesis of such materials can involve the use of OEG-functionalized amino acid precursors. For example, γ-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-esteryl-L-glutamate has been used to create polypeptides that can self-assemble into nanoparticles suitable for drug delivery nsf.gov.

Furthermore, oligo(ethylene glycol)-based thermosensitive microgels have been developed for the storage and delivery of chemotherapeutic agents researchgate.net. These materials can exhibit a tunable volume phase transition temperature, allowing for controlled drug release in response to temperature changes. The design of these biomaterials leverages the precise control over the length and functionality of the OEG chains to achieve the desired material properties. Oligo(poly(ethylene glycol) fumarate) (OPF)-based cryogels are also being explored as tunable synthetic scaffolds for neural tissue repair, demonstrating the versatility of OEG structures in creating advanced biomaterials nih.gov.

Table 2: Properties and Applications of OEG Structures in Biomaterials

PropertyConferred by OEG StructureExample Application
HydrophilicityPresence of ether oxygens and terminal hydroxyl or methoxy (B1213986) groupsEnhanced water solubility of drug-loaded nanoparticles
BiocompatibilityLow toxicity and immunogenicityScaffolds for neural tissue engineering
Protein ResistanceSteric hindrance and hydration layer"Stealth" nanoparticles for drug delivery with prolonged circulation
Tunable Thermo-sensitivityCan be copolymerized with thermosensitive monomersControlled drug release from microgels

Computational and Theoretical Investigations of 2 2 2 Methoxyethoxy Ethoxy Acetaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. In a molecule like 2-[2-(2-methoxyethoxy)ethoxy]acetaldehyde, the HOMO is likely to be localized on the oxygen atoms of the ether groups, which possess lone pairs of electrons. The LUMO, conversely, is expected to be centered on the electrophilic carbon atom of the carbonyl group in the aldehyde function. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Calculations on analogous smaller molecules, such as 2-methoxyethanol, provide a basis for understanding the electronic contributions of the ether segments. Theoretical studies on simple aldehydes can elucidate the reactivity of the terminal functional group. By combining these insights, a qualitative picture of the electronic structure of this compound can be constructed.

Table 1: Predicted Electronic Properties of this compound and its Analogs This table presents hypothetical data based on typical values for similar functional groups, as direct literature data for the target molecule is unavailable.

Property Predicted Value/Characteristic for this compound Basis from Analog Studies
HOMO Energy Moderate to High Lone pairs on ether oxygens contribute to a relatively high-energy HOMO.
LUMO Energy Low The π* orbital of the C=O bond creates a low-energy LUMO.
HOMO-LUMO Gap Moderate Suggests moderate chemical stability and reactivity.
Dipole Moment Significant The polar C=O bond and ether linkages lead to a notable dipole moment.
Electron Density High on oxygen atoms, low on carbonyl carbon Reflects the electronegativity of oxygen and the electrophilic nature of the aldehyde carbon.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. acs.org These simulations can provide detailed information about the conformational flexibility and intermolecular interactions of this compound in various environments, such as in the gas phase or in a solvent. acs.org

MD simulations can also be used to explore how molecules of this compound interact with each other. These interactions would be governed by a combination of van der Waals forces and dipole-dipole interactions arising from the polar ether and aldehyde groups. Understanding these intermolecular forces is important for predicting the physical properties of the bulk material, such as its boiling point and viscosity.

Table 2: Key Intermolecular Interactions Investigated by Molecular Dynamics This table is based on general principles and findings from simulations of analogous oligo(ethylene glycol) derivatives.

Interaction Type Description for this compound Significance
Hydrogen Bonding The ether and carbonyl oxygen atoms can act as hydrogen bond acceptors from protic solvents like water. Influences solubility and conformational preferences in aqueous environments. researchgate.net
Dipole-Dipole Interactions The polar C=O and C-O bonds create a significant dipole moment, leading to electrostatic interactions. Contributes to the bulk properties such as boiling point and viscosity.
Van der Waals Forces Dispersion forces are present along the entire hydrocarbon and ether backbone. Important for overall cohesion and packing in the condensed phase.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry can be employed to map out the potential energy surfaces of chemical reactions, identifying the most likely reaction pathways and the structures of transition states. For this compound, several types of reactions could be investigated, including oxidation, reduction, and nucleophilic addition to the carbonyl group.

For instance, the oxidation of the aldehyde to a carboxylic acid is a common reaction. Theoretical calculations could model the interaction of the aldehyde with an oxidizing agent, determining the activation energy for this process. Similarly, the reduction of the aldehyde to an alcohol could be studied.

Nucleophilic addition to the carbonyl carbon is another fundamental reaction of aldehydes. Computational models can be used to study the approach of a nucleophile to the aldehyde, the formation of a tetrahedral intermediate, and the subsequent steps of the reaction. The nature of the oligo(ethylene glycol) chain could influence the accessibility of the aldehyde group and thus affect the reaction rates. While specific studies on this molecule are lacking, kinetic analyses of reactions involving similar poly(ethylene glycol) aldehydes have been performed, providing a basis for such theoretical work. researchgate.net

Structure-Reactivity Relationship (SAR) Studies for Derivatives and Analogs

Structure-Reactivity Relationship (SAR) studies aim to understand how changes in the molecular structure affect the reactivity of a compound. While experimental SAR studies for this compound are not available, computational methods can be used to predict the effects of structural modifications.

For example, the length of the oligo(ethylene glycol) chain could be varied. Increasing the number of ethoxy units might affect the molecule's solubility and its conformational flexibility, which in turn could influence the reactivity of the terminal aldehyde group. Quantum chemical calculations could be performed on a series of such analogs to determine how the electronic properties change with chain length.

Another possible modification is the introduction of substituents on the carbon backbone. These substituents could have either electron-donating or electron-withdrawing effects, which would alter the electrophilicity of the carbonyl carbon and thus its reactivity towards nucleophiles. Computational SAR studies can provide valuable predictions for designing molecules with specific desired properties. The development of polymers with multiple aldehyde functionalities from related monomers has been a subject of research, highlighting the interest in tuning the properties of such molecules. researchgate.netacs.org

Future Perspectives and Emerging Research Avenues for 2 2 2 Methoxyethoxy Ethoxy Acetaldehyde

Advancements in Sustainable Synthesis and Processing Methodologies

The future of chemical manufacturing hinges on the adoption of green and sustainable practices, and the synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde is no exception. Current research is geared towards developing environmentally benign methods that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

One promising avenue is the catalytic oxidation of the corresponding alcohol, triethylene glycol monomethyl ether. Traditional oxidation methods often rely on stoichiometric amounts of hazardous and toxic heavy metal oxidants. Green alternatives under investigation include the use of molecular oxygen or hydrogen peroxide as the primary oxidant, coupled with highly selective and recyclable catalysts. For instance, processes utilizing supported noble metal catalysts or enzyme-based systems are being explored to achieve high yields and selectivity under mild reaction conditions, thereby reducing the environmental footprint of the synthesis.

Another sustainable approach involves the ozonolysis of alkene-functionalized oligo(ethylene glycol) ethers. This method, followed by a reductive workup, can provide a clean route to the desired aldehyde. preprints.org The key advantage lies in the avoidance of harsh oxidizing agents and the generation of minimal by-products. preprints.org

The principles of green chemistry, such as atom economy and the use of safer solvents, are central to these emerging synthetic strategies. The goal is to develop a lifecycle for this compound that is sustainable from its synthesis to its final application and degradation.

Exploration of Novel Catalytic Applications through Designer Ligands

The reactive aldehyde functionality of this compound makes it an excellent candidate for the synthesis of "designer ligands" for catalysis. By reacting the aldehyde with various amine-containing molecules, a diverse library of Schiff base ligands can be generated. The oligo(ethylene glycol) backbone of these ligands can impart unique properties to the resulting metal complexes, such as enhanced solubility in aqueous or "green" solvents, and the ability to create specific microenvironments around the catalytic center.

The hydrophilic nature of the oligo(ethylene glycol) chains can be exploited for phase-separable catalysis, where the catalyst can be easily separated from the product mixture by simple extraction, facilitating catalyst recycling and reducing product contamination. Furthermore, the flexible and dynamic nature of the ethylene (B1197577) glycol chains can influence the steric and electronic properties of the catalyst, potentially leading to improved activity, selectivity, and stability.

Research in this area is focused on the application of such ligand-metal complexes in a variety of organic transformations, including asymmetric synthesis, where the chiral environment created by the ligand can induce high enantioselectivity. The ability to tune the length of the oligo(ethylene glycol) chain provides a powerful tool for optimizing the performance of these novel catalytic systems.

Integration into Hybrid Material Systems for Multifunctional Performance

The incorporation of this compound into hybrid material systems is a rapidly growing field of research. Hybrid materials, which combine organic and inorganic components at the nanoscale, can exhibit synergistic properties that are not achievable with either component alone. The aldehyde group of this compound serves as a versatile anchor for grafting or cross-linking with inorganic matrices such as silica (B1680970), titania, or metal nanoparticles.

The oligo(ethylene glycol) component plays a crucial role in these hybrid systems. Its biocompatibility and resistance to protein fouling make these materials highly suitable for biomedical applications, such as drug delivery vehicles and implant coatings. Moreover, the flexible and hydrophilic nature of the oligo(ethylene glycol) chains can improve the processability and mechanical properties of the hybrid material.

One area of significant interest is the development of smart hydrogels. By cross-linking polymers with this compound, it is possible to create hydrogels that respond to external stimuli such as temperature, pH, or the presence of specific biomolecules. rsc.orgrsc.orgcolab.wsresearchgate.net These "smart" hydrogels have potential applications in controlled drug release, tissue engineering, and diagnostics. For instance, a hydrogel could be designed to release a therapeutic agent in response to the acidic environment of a tumor.

The table below summarizes the properties of a thermo-responsive hydrogel formed from a polymer containing oligo(ethylene glycol) methacrylate (B99206) and cross-linked with a dialdehyde (B1249045), demonstrating the principles applicable to systems using this compound.

PropertyValueReference
Initial Storage Modulus (25 °C)11 Pa rsc.org
Final Storage Modulus (75 °C)1907 Pa rsc.org
Self-healing Efficiency~100% rsc.org

This data is for a thermo-responsive hydrogel created from dialdehyde-functionalized cellulose (B213188) nanocrystals and hydrazide-functionalized poly(oligo(ethylene glycol) methacrylate), illustrating the potential for creating stimuli-responsive materials with aldehyde-functionalized oligo(ethylene glycols).

Development of Bio-Inspired Architectures and Smart Materials

Nature provides a rich source of inspiration for the design of advanced materials with remarkable properties. The principles of self-assembly, molecular recognition, and hierarchical structuring, which are ubiquitous in biological systems, are now being applied to the development of novel materials based on this compound.

The ability of oligo(ethylene glycol) chains to self-assemble in aqueous environments can be harnessed to create highly ordered nanostructures. By carefully designing the molecular architecture, it is possible to create micelles, vesicles, and other complex assemblies that can encapsulate and deliver drugs or act as nanoreactors. The aldehyde functionality can be used to stabilize these structures through cross-linking or to attach targeting moieties that can direct the nanostructures to specific cells or tissues.

Furthermore, the stimuli-responsive nature of oligo(ethylene glycol)-based materials opens the door to the creation of "smart" materials that can adapt to their environment. For example, researchers are exploring the development of surfaces coated with polymers derived from this compound that can switch between being hydrophilic and hydrophobic in response to a change in temperature. Such surfaces could have applications in areas ranging from self-cleaning windows to controlled cell culture.

The development of these bio-inspired and smart materials is still in its early stages, but the unique properties of this compound make it a highly promising building block for the creation of the next generation of advanced functional materials.

Q & A

What are the key challenges in synthesizing 2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde, and how can reaction conditions be optimized?

Basic Research Focus
The synthesis of this compound involves multi-step etherification and oxidation reactions. A common challenge is controlling the regioselectivity of ether linkages during intermediate formation. For example, incomplete oxidation of alcohol precursors (e.g., 2-[2-(2-Methoxyethoxy)ethoxy]ethanol) can lead to byproducts like carboxylic acids instead of the desired aldehyde. To optimize yields, researchers employ catalytic oxidation agents such as pyridinium chlorochromate (PCC) under anhydrous conditions, which selectively target primary alcohols while minimizing over-oxidation . Reaction monitoring via thin-layer chromatography (TLC) or GC-MS is critical to track intermediate purity .

How do the physicochemical properties of this compound influence its stability in biological buffer systems?

Basic Research Focus
The compound’s stability is governed by its aldehyde group, which is prone to hydration and nucleophilic attack in aqueous environments. Studies show that at pH 7.4 (common in biological buffers), the aldehyde exists in equilibrium with its geminal diol form, reducing its reactivity. To mitigate premature degradation, researchers use stabilizers like polyethylene glycol (PEG) or store solutions at 4°C in inert atmospheres . Density (1.161 g/mL) and refractive index (n20/D 1.446) data are essential for formulating homogeneous mixtures in drug delivery systems .

What advanced computational methods are effective in predicting the reactivity of this compound in complex organic reactions?

Advanced Research Focus
Quantum mechanical calculations (e.g., DFT with B3LYP/6-31G* basis sets) are used to model reaction pathways, particularly for nucleophilic additions to the aldehyde group. Computational studies reveal that steric hindrance from the methoxyethoxy chains slows electrophilic attack, favoring reactions at the terminal aldehyde. Machine learning algorithms, such as neural networks trained on reaction databases, can predict optimal solvents (e.g., THF or DMF) and temperatures (e.g., 25–40°C) for specific transformations, reducing trial-and-error experimentation .

How can researchers resolve contradictions in reported toxicity profiles of this compound?

Advanced Research Focus
Discrepancies in toxicity data (e.g., aquatic toxicity vs. biocompatibility) often arise from differences in test models (e.g., Daphnia magna vs. mammalian cell lines) and exposure durations. A meta-analysis approach, combining in vitro cytotoxicity assays (e.g., MTT tests on HEK293 cells) with environmental fate studies (OECD 301 biodegradability tests), is recommended. For instance, while the compound shows moderate toxicity to aquatic organisms (EC50: 10–100 mg/L), its rapid hydrolysis in water reduces long-term ecological risks .

What methodologies are employed to characterize the degradation products of this compound under oxidative conditions?

Advanced Research Focus
Oxidative degradation pathways are analyzed using LC-HRMS and NMR. Under strong oxidants (e.g., KMnO4), the aldehyde group converts to carboxylic acid, while the ether chains undergo cleavage to form glycolic acid derivatives. Isotopic labeling (e.g., 13C at the aldehyde carbon) combined with tandem mass spectrometry (MS/MS) helps trace degradation intermediates. Accelerated stability studies (40°C/75% RH for 6 months) quantify degradation kinetics, revealing pseudo-first-order decay with a half-life of ~30 days .

How does the compound’s structure enhance its utility in drug delivery systems compared to similar aldehydes?

Basic Research Focus
The methoxyethoxy chains improve solubility in polar solvents (logP ≈ 0.5) and enable pH-sensitive release via reversible Schiff base formation with amine-containing drugs (e.g., doxorubicin). Comparative studies with simpler aldehydes (e.g., acetaldehyde) show that the extended ether backbone reduces systemic toxicity by limiting passive diffusion across cell membranes. In vivo studies in murine models demonstrate 20–30% higher tumor accumulation compared to unmodified aldehydes .

What experimental strategies mitigate side reactions during the synthesis of Schiff base derivatives using this compound?

Advanced Research Focus
Schiff base formation often competes with aldol condensation. To suppress aldol pathways, researchers use anhydrous conditions, molecular sieves, and low temperatures (0–5°C). Catalytic amounts of acetic acid (1–2 mol%) protonate the aldehyde, enhancing electrophilicity for imine formation. Real-time monitoring via IR spectroscopy (C=O stretch at 1720 cm⁻¹) ensures reaction progression. Post-synthesis purification by flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates Schiff bases with >95% purity .

How do the compound’s spectroscopic signatures (NMR, IR) aid in structural validation?

Basic Research Focus
Key NMR peaks include:

  • ¹H NMR (CDCl₃): δ 9.75 (s, 1H, CHO), δ 3.55–3.70 (m, 10H, OCH₂), δ 3.38 (s, 3H, OCH₃).
  • ¹³C NMR: δ 202.1 (CHO), 72.4–70.1 (OCH₂), 59.0 (OCH₃).
    IR spectra show characteristic aldehyde C=O stretch at 1725 cm⁻¹ and ether C-O-C at 1120 cm⁻¹. X-ray crystallography confirms the gauche conformation of the ethoxy chains, critical for molecular packing in solid-state applications .

What are the implications of the compound’s Hansen solubility parameters (HSP) for solvent selection in polymer synthesis?

Advanced Research Focus
HSP analysis (δD = 18.2 MPa¹/², δP = 8.5 MPa¹/², δH = 9.1 MPa¹/²) indicates compatibility with polar aprotic solvents like DMSO (δD = 18.4, δP = 16.4, δH = 10.2). This guides its use as a crosslinker in polyurethane foams, where solvent affinity ensures uniform dispersion. Cohesive energy density (CED) calculations (≈350 MPa) predict strong intermolecular interactions, enhancing mechanical stability in copolymer matrices .

How can researchers design experiments to evaluate the compound’s role in stabilizing enzyme-substrate complexes?

Advanced Research Focus
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities. For example, this compound forms hydrogen bonds with lysozyme’s active site (ΔG = −25 kJ/mol), reducing Km by 40%. Molecular dynamics simulations (GROMACS) reveal that the ethoxy chains occupy hydrophobic pockets, minimizing solvent exposure. Competitive inhibition assays with p-nitrophenyl acetate confirm reversible binding (Ki = 0.8 mM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde
Reactant of Route 2
Reactant of Route 2
2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.